REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[N:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C1C(=O)N([I:19])C(=O)C1>C(Cl)(Cl)Cl>[I:19][C:5]1[C:4]2[C:8](=[CH:9][N:10]=[CH:11][C:3]=2[O:2][CH3:1])[NH:7][CH:6]=1
|
Name
|
|
Quantity
|
662 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=CN=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with 10% aq sodium thiosulfate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CNC2=CN=CC(=C21)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |